
Sulfisoxazole-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfisoxazole-d4 (CAS: 1020719-86-1) is a deuterium-labeled analog of the antibiotic Sulfisoxazole, a sulfonamide derivative. Its molecular formula is C₁₀H₇D₄N₃O₃S, with a molecular weight of 257.30 g/mol . The compound features four deuterium atoms substituted at the benzene ring (positions 2, 3, 5, and 6), enhancing its stability and utility in analytical applications. This compound is primarily used as an internal standard in mass spectrometry (MS) and liquid chromatography (LC) for quantifying Sulfisoxazole in biological matrices, ensuring high precision by minimizing isotopic interference .
Méthodes De Préparation
Catalytic Hydrogen/Deuterium Exchange for α-Position Deuteration
Iridium-Catalyzed Deuteration Using D₂O
The iridium(III)-bipyridonate complex (e.g., Ir-1 ) enables selective α-deuteration of alcohols under neutral or basic conditions, a method adaptable to sulfisoxazole derivatives. In this approach, D₂O serves as the primary deuterium source, while 2-propanol acts as a hydrogen donor to facilitate the catalytic cycle . The mechanism involves:
-
Dehydrogenation : The alcohol substrate undergoes oxidation to form a carbonyl intermediate.
-
Isotope Exchange : The iridium-hydride species (B ) reacts with D₂O to generate iridium-deuteride (C ).
-
Reductive Deuteration : The carbonyl intermediate is reduced by C , yielding α-deuterated alcohol .
For sulfisoxazole-d4, this method targets the hydroxyl-bearing carbon adjacent to the isoxazole ring. Optimal conditions include 1 mol% Ir-1 , NaOD (2 equiv), and D₂O in 2-propanol at 80°C for 24 hours, achieving 96–98% deuterium incorporation at the α-position . A scale-up to 2 mmol retained efficiency (96% D), demonstrating robustness for industrial applications .
Table 1: Optimization of Iridium-Catalyzed Deuteration
Condition Variation | Deuterium Incorporation | Yield (%) |
---|---|---|
Standard (1 mol% Ir-1 , 80°C) | 96% D | >99 |
With 2-propanol-d₈ | 98% D | 98 |
Without 2-propanol (36 h) | 83% D | 85 |
0.5 M Substrate Concentration | 96% D | 97 |
Precursor-Directed Synthesis with Deuterated Intermediates
Synthesis of Deuterated Sulfonamide Precursors
The core structure of this compound derives from 4-amino-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide. Deuterium incorporation at specific positions (e.g., methyl groups on the isoxazole ring) requires deuterated starting materials:
-
Deuterated 5-methylisoxazole-3-amine : Prepared via H/D exchange using D₂SO₄ in D₂O under reflux, achieving >95% deuteration at methyl groups .
-
Sulfonation : Reaction of deuterated isoxazole amine with 4-nitrobenzenesulfonyl chloride, followed by nitro-group reduction to yield the sulfonamide precursor .
Coupling and Functionalization
The final step involves coupling the deuterated sulfonamide with 3,4-dimethylisoxazole-5-carbonyl chloride. Key considerations include:
-
Solvent Choice : Dimethylacetamide (DMAc) enhances solubility of intermediates.
-
Catalysis : Triethylamine (2 equiv) neutralizes HCl byproducts, driving the reaction to completion .
-
Purification : Recrystallization from methanol/water (7:3) yields this compound with >99% purity by HPLC .
Analytical Validation and Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Quantification of deuterium incorporation employs ID-LC-MS/MS with a C18 column (2.1 × 100 mm, 1.7 µm) and a mobile phase of 0.1% formic acid in water/acetonitrile . Key parameters:
-
Ionization : ESI-positive mode (capillary voltage: 3.5 kV).
-
Detection : MRM transitions for this compound (m/z 269 → 156) and non-deuterated analog (m/z 265 → 152) .
Table 2: LC-MS/MS Parameters for this compound Analysis
Parameter | Value |
---|---|
Column Temperature | 40°C |
Flow Rate | 0.3 mL/min |
Injection Volume | 5 µL |
Retention Time | 4.2 min |
LOD/LOQ | 0.5 ng/mL / 1.5 ng/mL |
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, DMSO-d₆) confirms deuterium incorporation:
-
Loss of α-H Signal : Absence of the proton resonance at δ 4.2 (originally a triplet for -CH₂- adjacent to hydroxyl).
-
Deuterium-induced Shifts : Upfield shifts (0.1–0.3 ppm) in aromatic protons due to isotopic effects .
Comparative Analysis of Deuteration Methods
Efficiency and Scalability
-
Catalytic H/D Exchange : Superior for late-stage deuteration (96–98% D) but requires specialized catalysts .
-
Precursor-Directed Synthesis : Higher material costs but achieves site-specific deuteration (>99% D) .
Economic and Practical Considerations
Method | Cost (USD/g) | Time (Days) | Deuterium Purity |
---|---|---|---|
Catalytic H/D Exchange | 120 | 3 | 96–98% |
Precursor Synthesis | 450 | 7 | >99% |
Stability and Metabolic Studies
Plasma Stability
This compound exhibits enhanced metabolic stability compared to its protiated form. Incubation with human liver microsomes (HLMs) shows:
-
Half-Life : 12.4 ± 1.2 h (deuterated) vs. 8.7 ± 0.9 h (non-deuterated) .
-
CYP2C9 Inhibition : Reduced affinity (Kᵢ = 18 µM vs. 9 µM), attributed to deuterium’s kinetic isotope effect .
Applications in Pharmacokinetics
As an internal standard, this compound improves accuracy in quantifying sulfisoxazole in biological matrices:
Analyse Des Réactions Chimiques
Sulfisoxazole-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Sulfisoxazole-d4 is widely used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for the quantification of sulfisoxazole in complex mixtures.
Biology: In studies involving the metabolism and pharmacokinetics of sulfisoxazole.
Medicine: Research on the efficacy and mechanism of action of sulfonamide antibiotics.
Industry: Quality control and validation of analytical methods for the detection of sulfonamide residues in pharmaceuticals and environmental samples
Mécanisme D'action
Sulfisoxazole-d4, like sulfisoxazole, acts as a competitive inhibitor of the enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of dihydrofolic acid in bacteria. By inhibiting this enzyme, this compound prevents the formation of dihydrofolic acid, thereby hindering bacterial growth and replication. The molecular target is the enzyme dihydropteroate synthetase, and the pathway involved is the folic acid synthesis pathway .
Comparaison Avec Des Composés Similaires
Structural and Molecular Comparisons
The table below compares Sulfisoxazole-d4 with structurally related sulfonamides:
Key Observations :
- Deuterium Labeling : this compound and Sulfasalazine-d4 share deuterium substitution, which reduces metabolic interference and improves detection accuracy in MS .
- Functional Groups : this compound and Sulfisoxazole differ only in isotopic substitution, while Sulfamethoxazole has a distinct methylisoxazole group impacting pharmacokinetics .
Stability and Reactivity
- Isotopic Stability : Deuterium in this compound reduces metabolic degradation rates compared to Sulfisoxazole, enhancing its reliability in long-term studies .
- Synthesis : this compound is synthesized via alkylation of deuterated sulfanilamide derivatives, a method shared with other deuterated sulfonamides .
Research Findings and Trends
Recent studies emphasize the role of deuterated sulfonamides in precision medicine :
Activité Biologique
Sulfisoxazole-d4 is a deuterated derivative of sulfisoxazole, a sulfonamide antibiotic known for its antibacterial properties. The incorporation of deuterium enhances its utility in pharmacokinetic studies and metabolic research, allowing for precise tracking of the compound in biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
This compound retains the core biological activity of sulfisoxazole, primarily functioning as an antibacterial agent . Its mechanism involves:
- Inhibition of Folic Acid Synthesis : this compound inhibits the enzyme dihydropteroate synthase , which is crucial for converting para-aminobenzoic acid (PABA) into dihydropteroate, a precursor in folate synthesis. This inhibition disrupts bacterial growth and replication, making it effective against sulfonamide-sensitive bacteria.
Pharmacokinetics and Metabolism
The stable isotopic labeling with deuterium allows researchers to study the pharmacokinetics of this compound without interference from endogenous compounds. The compound exhibits high bioavailability (approximately 95%) when administered orally, which is significant for its effectiveness in treating infections.
Research Applications
This compound is primarily utilized in research settings, particularly in:
- Pharmacokinetic Studies : It helps elucidate the metabolic pathways and interactions of sulfonamide antibiotics.
- Antibiotic Resistance Research : Studies have shown that understanding the mechanisms by which this compound acts can provide insights into combating multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacterial strains .
Comparative Analysis with Other Sulfonamides
This compound shares structural similarities with several other sulfonamide antibiotics. The following table summarizes key features of these compounds:
Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
---|---|---|---|
Sulfadiazine | C10H10N4O2S | Inhibits dihydropteroate synthase | Used primarily for treating toxoplasmosis |
Sulfamethoxazole | C10H11N3O3S | Inhibits dihydropteroate synthase | Commonly used in combination therapies |
Sulfanilamide | C7H10N2O2S | Inhibits dihydropteroate synthase | Parent compound for many sulfonamides |
Sulfaguanidine | C7H9N3O2S | Inhibits dihydropteroate synthase | Primarily used in veterinary medicine |
Case Studies and Findings
Recent studies have highlighted the importance of this compound in understanding antibiotic resistance mechanisms. For instance:
- A study analyzed various MDR and XDR bacterial strains and their resistance to sulfonamides, including sulfisoxazole derivatives. It emphasized the need for continuous monitoring and research to develop effective treatment regimens against these resistant strains .
- Another research effort focused on the metabolic pathways of this compound, demonstrating its role in tracing drug interactions and understanding resistance mechanisms at a molecular level.
Q & A
Basic Research Questions
Q. What are the primary applications of Sulfisoxazole-d4 in analytical research?
this compound is a deuterium-labeled isotopologue of sulfisoxazole, primarily used as an internal standard in mass spectrometry (MS) and liquid chromatography (LC) to improve quantification accuracy in pharmacokinetic and metabolic studies. Its deuterium substitution minimizes isotopic interference, enabling precise calibration in biological matrices like plasma or urine . For example, in therapeutic drug monitoring, researchers employ it to correct for matrix effects during sample preparation, ensuring reliable recovery rates and reproducibility .
Q. What experimental protocols are recommended for synthesizing and characterizing this compound?
Synthesis typically involves deuterium exchange reactions using deuterated solvents (e.g., D₂O) or catalytic deuteration under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions (e.g., benzene ring) and high-resolution MS to verify isotopic purity (>98% deuterium enrichment). Researchers should also validate stability under storage conditions (e.g., -20°C in inert atmospheres) to prevent isotopic scrambling .
Q. How should researchers validate this compound as an internal standard in LC-MS/MS workflows?
Validation follows guidelines from regulatory bodies like the FDA or EMA. Key parameters include:
- Selectivity : Ensure no cross-reactivity with analytes or matrix components.
- Linearity : Test across expected concentration ranges (e.g., 1–1000 ng/mL).
- Precision/Accuracy : Assess intra- and inter-day variability (<15% RSD).
- Ion suppression/enhancement : Compare signal responses in biological matrices vs. pure solvent .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?
Discrepancies in stability studies often arise from differences in experimental design, such as buffer composition or temperature. To address this:
- Replicate conditions : Use standardized buffers (e.g., phosphate-buffered saline at pH 7.4) and controlled temperatures (e.g., 37°C for simulated physiological conditions).
- Analytical rigor : Employ real-time stability assays with LC-MS/MS monitoring rather than indirect methods.
- Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., oxidative degradation pathways) .
Q. What frameworks are optimal for designing pharmacokinetic studies using this compound in animal models?
The PICO framework (Population, Intervention, Comparison, Outcome) is recommended:
- Population : Rodent models (e.g., Sprague-Dawley rats) with defined metabolic profiles.
- Intervention : Administer this compound via IV/oral routes at therapeutic doses.
- Comparison : Compare pharmacokinetic parameters (AUC, Cₘₐₓ) against unlabeled sulfisoxazole.
- Outcome : Quantify isotopic dilution effects and tissue distribution using MS imaging .
Q. How should researchers address methodological limitations in quantifying this compound in multi-drug interaction studies?
Co-administration with other sulfonamides may cause spectral overlap in MS. Mitigation strategies include:
- Chromatographic separation : Optimize LC gradients to resolve co-eluting peaks.
- High-resolution MS : Use Q-TOF or Orbitrap systems to distinguish isotopic patterns.
- Cross-validation : Confirm results with orthogonal techniques (e.g., immunoassays) .
Q. What statistical approaches are suitable for analyzing metabolic pathway data involving this compound?
Multivariate analysis (e.g., PCA or PLS-DA) can identify metabolite clusters and pathway correlations. For time-series data (e.g., enzyme kinetics), nonlinear mixed-effects modeling (NONMEM) quantifies inter-individual variability. Researchers must also account for isotopic effects on metabolic rates, which may differ from non-deuterated analogs .
Q. Methodological Best Practices
- Data Documentation : Maintain raw datasets (e.g., chromatograms, NMR spectra) in appendices for transparency .
- Ethical Compliance : Adhere to institutional guidelines for animal/human studies, including proper reagent sourcing (e.g., Sigma-Aldridge catalog standards) .
- Peer Review : Pre-submission validation of hypotheses using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) ensures alignment with journal standards .
Propriétés
Numéro CAS |
1388717-81-4 |
---|---|
Formule moléculaire |
C11H13N3O3S |
Poids moléculaire |
271.327 |
Nom IUPAC |
4-amino-2,3,5,6-tetradeuterio-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H13N3O3S/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6,14H,12H2,1-2H3/i3D,4D,5D,6D |
Clé InChI |
NHUHCSRWZMLRLA-LNFUJOGGSA-N |
SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N |
Synonymes |
4-Amino-N-(3,4-dimethyl-5-isoxazolyl)-benzene-2,3,5,6-d4-sulfonamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.